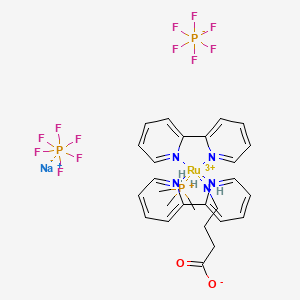
RuBi-GABA-PMe3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Modified version of RuBi-GABA. Suppresses cortical local field potential (LFP) activity in anesthetized mice after activation with a blue laser pulse; inhibits neural activity.
Aplicaciones Científicas De Investigación
Neurotransmitter Uncaging and Neuronal Transmission Studies : RuBi-GABA allows for the study of neuronal transmission in specific regions of a neuron. It enables controlled release of GABA, facilitating the investigation of its interaction with receptors. This approach has been successfully used in conjunction with confocal or two-photon excitation microscopy and electrophysiological techniques like patch-clamp, providing insights into the modulation of GABA_A receptors in rat cerebellar neurons (Cozzolino et al., 2020).
Photorelease Kinetics and Tissue Penetration : RuBi-GABA can be excited with visible wavelengths, which offers advantages over traditional UV light-sensitive caged compounds, such as greater tissue penetration and less photo-toxicity. It induces GABA-A receptor-mediated responses without affecting endogenous GABAergic and glutamatergic receptors, making it suitable for applications like GABA receptor mapping and optical silencing of neuronal firing (Rial Verde et al., 2008).
Electrophysiological Effects : Studies on the effects of RuBi-GABA uncaging on GABA_A receptors have shown that it can be a potent tool for electrophysiological research. This includes investigations into the effects of side products of RuBi-GABA photolysis, providing deeper understanding of the role of GABA-caged compounds in neurobiology (Gatta et al., 2022).
Applications in Epilepsy Research : RuBi-GABA has been utilized in research on focal epilepsy, demonstrating its potential in the treatment of intractable epilepsy. Studies have explored the optimal concentration and light intensity for the anti-seizure effects of RuBi-GABA in animal models, laying groundwork for future clinical applications (Wang et al., 2017).
Neurobiological Applications : The versatility of RuBi-based compounds extends to RuBi-Glutamate as well, which demonstrates the broader potential of these compounds in neurobiological research. RuBi-Glutamate, similar to RuBi-GABA, allows for the high-resolution photoactivation of neurons and dendritic spines (Fino et al., 2009).
Targeted Modulation of Neural Activities : Innovations like anti-CB1 liposomes for delivery of RuBi-GABA in epilepsy models have shown how targeted modulation of neural activities can be achieved. This approach offers high spatiotemporal resolution and effectiveness in suppressing hippocampal activities during seizures (Dai et al., 2020).
Optical Control in Neurological Disorders : The use of RuBi-GABA in controlling pathophysiological neuronal activity, particularly in conditions like intractable focal epilepsy, highlights its clinical potential. The ability to rapidly terminate paroxysmal activity using optical techniques underscores the therapeutic possibilities of RuBi-GABA (Yang et al., 2012).
Multichromic Optical Interrogation in Neural Systems : RuBi-GABA is part of a broader category of caged compounds used in neuroscience for studying cellular signaling. The development of these compounds, including RuBi-based chromophores, has enabled multichromic interrogation of neuronal functions with precise spatial and temporal control (Amatrudo et al., 2015).
Propiedades
Fórmula molecular |
C27H33N5O2PRu.PF6.NaPF6 |
|---|---|
Peso molecular |
904.56 |
Nombre IUPAC |
sodium;4-aminobutanoate;2-pyridin-2-ylpyridine;ruthenium(3+);trimethylphosphanium;dihexafluorophosphate |
InChI |
InChI=1S/2C10H8N2.C4H9NO2.C3H9P.2F6P.Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;5-3-1-2-4(6)7;1-4(2)3;2*1-7(2,3,4,5)6;;/h2*1-8H;1-3,5H2,(H,6,7);1-3H3;;;;/q;;;;2*-1;+1;+3 |
SMILES |
C[PH+](C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])CN.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Ru+3] |
Sinónimos |
RuBi-GABA-PMe3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoate](/img/structure/B1150150.png)
